3-Chloro-3',4',5-trifluorobenzophenone
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Overview
Description
3-Chloro-3’,4’,5-trifluorobenzophenone is an organic compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . This compound is characterized by the presence of a chloro group and three fluorine atoms attached to a benzophenone core. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-Chloro-3’,4’,5-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
3-Chloro-3’,4’,5-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-3’,4’,5-trifluorobenzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-3’,4’,5-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may bind to proteins, altering their structure and function, which can be studied to understand protein behavior and interactions . The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
3-Chloro-3’,4’,5-trifluorobenzophenone can be compared with other similar compounds, such as:
3-Chlorobenzotrifluoride: This compound has a similar structure but lacks the benzophenone core, making it less versatile in certain applications.
3-Chloro-2,4,5-trifluorobenzoic acid: This compound contains a carboxylic acid group instead of a carbonyl group, leading to different reactivity and applications.
1-Bromo-3-chloro-2,4,5-trifluorobenzene: This compound has a bromine atom instead of a carbonyl group, affecting its chemical behavior and uses.
The uniqueness of 3-Chloro-3’,4’,5-trifluorobenzophenone lies in its combination of chloro and trifluoromethyl groups attached to a benzophenone core, providing a distinct set of chemical properties and reactivity patterns .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWALADPPQPUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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